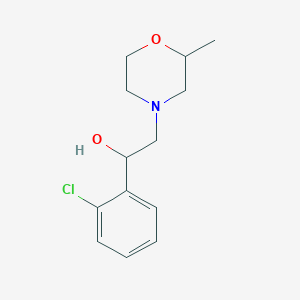![molecular formula C18H15ClN4O3 B7544568 N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide](/img/structure/B7544568.png)
N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBO-PMD or PMDP and is a member of the oxadiazole family.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways and enzymes involved in cell growth, proliferation, and survival. It has also been found to interact with DNA and induce DNA damage, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide has been found to have various biochemical and physiological effects. Some of the effects include:
1. Induction of apoptosis and cell cycle arrest in cancer cells.
2. Reduction of oxidative stress and inflammation in neurodegenerative diseases.
3. Inhibition of growth and biofilm formation in bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide in lab experiments include its high purity, stability, and specificity. However, the limitations include its relatively high cost and limited availability.
Future Directions
There are several future directions for the research on N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide. Some of the directions include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of the potential applications of the compound in other fields of scientific research.
4. Clinical trials to evaluate the safety and efficacy of the compound as a therapeutic agent.
Conclusion:
N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications as an anticancer, neuroprotective, and antimicrobial agent make it a valuable compound for further investigation. However, more studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide involves the reaction of 2-chlorobenzylamine with 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide in high purity.
Scientific Research Applications
N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promising results include:
1. Cancer Research: N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide has shown potential as an anticancer agent. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
2. Neurodegenerative Diseases: N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to reduce oxidative stress and inflammation, which are the major contributors to the pathogenesis of these diseases.
3. Infectious Diseases: N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide has shown potential as an antimicrobial agent against various bacterial and fungal strains. It has been found to inhibit the growth and biofilm formation of these pathogens.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-22-23-18(26-11)12-6-8-14(9-7-12)21-17(25)16(24)20-10-13-4-2-3-5-15(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLLEYOEMGYAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)
![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)

![N-[3-(furan-2-ylmethoxy)propyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7544525.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)

![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)


![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)